molecular formula C16H16N4O4 B15019873 N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B15019873
M. Wt: 328.32 g/mol
InChI Key: WXOMJIMUCKAIEE-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 5-hydroxy-2-nitrobenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

These compounds share similar structural features but differ in the substitution patterns on the aromatic rings

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H16N4O4/c1-11-3-2-4-13(7-11)17-10-16(22)19-18-9-12-8-14(21)5-6-15(12)20(23)24/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+

InChI Key

WXOMJIMUCKAIEE-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.